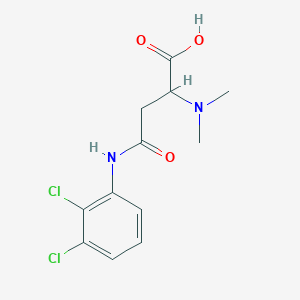
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used as a pain reliever and fever reducer. It is also used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Scientific Research Applications
Vibrational Spectroscopy and Supramolecular Studies
The application of vibrational spectroscopy, including Raman and infrared, along with DFT calculations, provides insights into the structural analysis of chloramphenicol derivatives, such as chloramphenicol succinate. These techniques help elucidate homomeric synthons involving hydrogen bonds and non-conventional interactions like CH⋯O and π-π stacking, offering a detailed understanding of molecular interactions and stability (Fernandes et al., 2017).
Synthesis and Structural Transformation
Research demonstrates the synthesis and transformation of various chemical compounds, leading to the creation of molecules like methyl 2-benzoylamino-3-oxobutanoate and its derivatives. Such chemical transformations are crucial for developing new pharmaceuticals and understanding the chemical properties of potential drug molecules (Bratušek et al., 1998).
Improved Synthesis Methods
Studies have shown improved synthesis methods for compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which are significant for generating derivatives used in various chemical and pharmaceutical applications. These methods focus on efficiency and yield, which are critical for industrial and research purposes (Obydennov et al., 2013).
Molecular Docking and Biological Activity
The molecular docking and vibrational studies of certain chlorophenyl amino butanoic acid derivatives highlight their potential biological activities. These compounds have been analyzed for their ability to inhibit growth factors, suggesting their pharmacological importance and potential as therapeutic agents (Vanasundari et al., 2018).
Fluorescent Probe Development
Research into the synthesis of fluorescent probes for β-amyloids, such as 4-oxobutanoic acid derivatives, offers promising tools for the molecular diagnosis of Alzheimer’s disease. These probes bind with high affinity to Aβ aggregates, providing a powerful method for studying and potentially diagnosing neurodegenerative diseases (Fa et al., 2015).
properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-16(2)9(12(18)19)6-10(17)15-8-5-3-4-7(13)11(8)14/h3-5,9H,6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBOLRLESGVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)
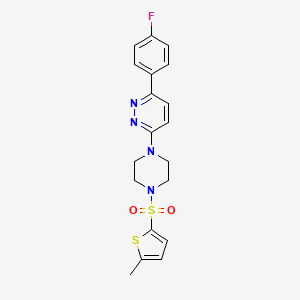

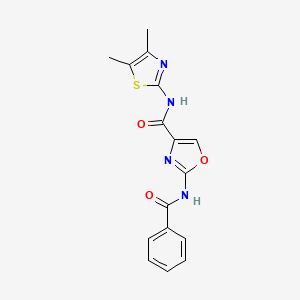
![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)
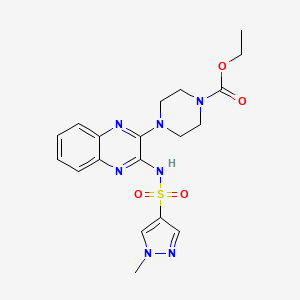
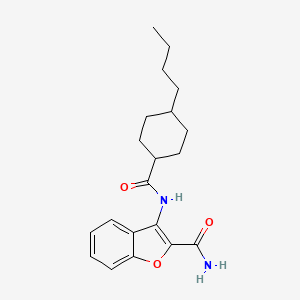
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)
![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)
